

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Chlorogenate

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Compound of Interest

Compound Name: Ethyl Chlorogenate

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Abstract: **Ethyl Chlorogenate**, the ethyl ester of the widely studied natural antioxidant chlorogenic acid, is a compound of interest in various scientific fields, including pharmacology and food science. Understanding its physicochemical properties is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **Ethyl Chlorogenate**, details relevant experimental protocols for its analysis, and visualizes key biological signaling pathways associated with its parent compound, chlorogenic acid.

Chemical and Physical Properties

Ethyl Chlorogenate, also known as Chlorogenic acid ethyl ester, is a derivative of chlorogenic acid, a phenolic compound found in numerous plants.^[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	ethyl (1S,3R,4R,5R)-3-[[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate	[2]
Synonyms	Ethyl chlorogenate, Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester	[3][4]
CAS Number	425408-42-0	[3][4]
Molecular Formula	C18H22O9	[2][3]
Molecular Weight	382.36 g/mol	[3][5]
Appearance	Colorless liquid with a slightly fruity odor	[1]
Boiling Point	583.5 ± 50.0 °C (Predicted)	[3][6]
Density	1.49 ± 0.1 g/cm ³ (Predicted)	[3][6]
pKa	9.32 ± 0.10 (Predicted)	[3][6]

Solubility and Stability

The solubility of a compound is a critical parameter for its formulation and delivery. **Ethyl Chlorogenate**, being an ester of the water-soluble chlorogenic acid, exhibits solubility in polar organic solvents.[7]

Solvent	Solubility	Source
Methanol	Soluble	[7]
Ethanol	Soluble	[7]
Acetone	Soluble	[7]
DMSO	Soluble	[7]
Pyridine	Soluble	
Benzene	Insoluble	
Chloroform	Insoluble	[7]
Petroleum Ether	Insoluble	[7]

Storage and Stability: For long-term preservation, **Ethyl Chlorogenate** should be stored in a well-sealed container, shielded from light and air.[4] Refrigeration or freezing is recommended. [4] When prepared as a stock solution, it is advisable to store it in aliquots in tightly sealed vials at -20°C, where it is generally stable for up to two weeks.[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel or less-studied compounds like **Ethyl Chlorogenate** are crucial for reproducible research. Below are representative methodologies.

3.1. Determination of Solubility

A standard protocol to determine the solubility of **Ethyl Chlorogenate** involves the shake-flask method, which is considered the gold standard for solubility measurements.

- Preparation: A surplus amount of **Ethyl Chlorogenate** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed vial.
- Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

- Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 μm) or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Ethyl Chlorogenate** in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[8\]](#)
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification, quantification, and purity assessment of chlorogenic acid and its derivatives.[\[8\]](#)[\[9\]](#) The following is a general HPLC protocol that can be adapted for **Ethyl Chlorogenate**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size), and an autosampler.[\[10\]](#)
- Mobile Phase: A gradient elution is typically used, consisting of two solvents:
 - Solvent A: Water with an acidifier (e.g., 0.2% o-phosphoric acid or 0.1% formic acid) to ensure good peak shape.[\[10\]](#)
 - Solvent B: Acetonitrile or Methanol.[\[10\]](#)
- Elution Program: A gradient program is run, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute compounds with increasing hydrophobicity. The total run time is typically around 30 minutes.[\[8\]](#)
- Detection: The detector is set to a wavelength where chlorogenic acid derivatives exhibit maximum absorbance, typically around 327-330 nm.[\[9\]](#)[\[10\]](#)
- Sample Preparation: **Ethyl Chlorogenate** samples are accurately weighed and dissolved in a suitable solvent (e.g., methanol). The solution is filtered through a 0.45 μm syringe filter before injection.[\[10\]](#)

- Quantification: A calibration curve is generated using standard solutions of **Ethyl Chlorogenate** at various known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[8]

3.3. Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of natural products and their derivatives.

- Sample Preparation: A small amount of the purified **Ethyl Chlorogenate** (typically <1 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard NMR tube.[11]
- 1D NMR Spectra Acquisition:
 - ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
 - ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
- 2D NMR Spectra Acquisition: To establish the complete molecular structure, a series of 2D NMR experiments are performed:[12]
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.
- Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the covalent structure and relative

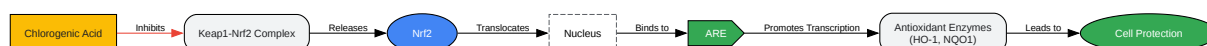
stereochemistry of **Ethyl Chlorogenate**.^[12]

Biological Activity and Associated Signaling Pathways

While direct studies on the signaling pathways of **Ethyl Chlorogenate** are limited, its biological activity can be inferred from its parent compound, chlorogenic acid (CGA). CGA is well-documented to possess significant anti-inflammatory and antioxidant properties by modulating key cellular signaling pathways.^{[2][7]}

4.1. Antioxidant Activity via Nrf2 Pathway Activation

Chlorogenic acid exerts its antioxidant effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.^[7] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm.^[7] Upon exposure to oxidative stress or compounds like CGA, Nrf2 is released from Keap1 and translocates to the nucleus.^{[2][7]} In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect the cell from oxidative damage.^[7]



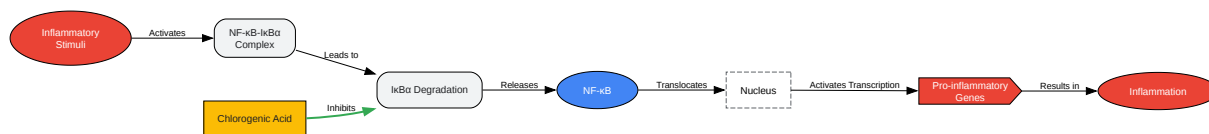
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Caption: Nrf2 antioxidant pathway activation by Chlorogenic Acid.

4.2. Anti-inflammatory Activity via NF-κB Pathway Inhibition

The anti-inflammatory effects of chlorogenic acid are largely attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus.^[14] There,

it promotes the transcription of pro-inflammatory mediators like TNF- α , IL-1 β , and IL-6.[2] Chlorogenic acid can prevent the degradation of I κ B α , thereby blocking the nuclear translocation of NF- κ B and suppressing the inflammatory response.[14]



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Caption: NF- κ B inflammatory pathway inhibition by Chlorogenic Acid.

Conclusion

Ethyl Chlorogenate is a derivative of chlorogenic acid with defined chemical properties and predicted physicochemical characteristics that suggest its potential for further investigation. This guide provides a foundational understanding of its properties, outlines standard experimental protocols for its analysis, and illustrates the key signaling pathways modulated by its parent compound. These insights are essential for researchers and professionals in drug development and related fields to effectively utilize and explore the potential of **Ethyl Chlorogenate**.

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